2-bromo-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzenesulfonamide
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Overview
Description
2-bromo-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic compound that features a combination of bromine, furan, thiophene, and benzenesulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. . The reaction conditions often involve the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The furan and thiophene rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be involved in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation steps, and oxidizing or reducing agents for redox reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions could lead to the formation of sulfoxides or sulfones.
Scientific Research Applications
2-bromo-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. This can lead to changes in cellular pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds with similar thiophene rings, such as 2-bromo-3-(2-ethylhexyl)-5-iodothiophene.
Furan Derivatives: Compounds with furan rings, such as 2-bromo-5-nitrofuran.
Benzenesulfonamide Derivatives: Compounds with benzenesulfonamide groups, such as N-(4-nitrophenylsulfonyl)benzamide.
Uniqueness
The uniqueness of 2-bromo-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzenesulfonamide lies in its combination of multiple functional groups, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds that may only contain one or two of these functional groups.
Properties
IUPAC Name |
2-bromo-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3S2/c17-14-3-1-2-4-16(14)23(19,20)18-9-7-13-5-6-15(22-13)12-8-10-21-11-12/h1-6,8,10-11,18H,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQMZAIXRPXXSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=COC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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